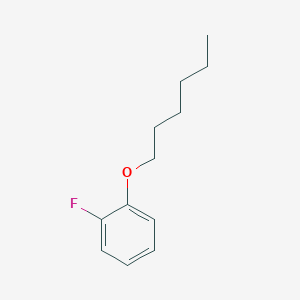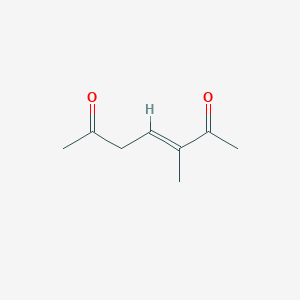
(E)-3-methylhept-3-ene-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-methylhept-3-ene-2,6-dione is an organic compound characterized by its unique structure, which includes a double bond and two ketone groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-methylhept-3-ene-2,6-dione typically involves the aldol condensation of appropriate aldehydes and ketones. One common method is the reaction between 3-methyl-2-butanone and acetaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired (E)-isomer.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-3-methylhept-3-ene-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The double bond in the compound allows for electrophilic addition reactions, where substituents can be added across the double bond.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or hydrogen halides can be used for addition reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
(E)-3-methylhept-3-ene-2,6-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and interactions with biological molecules is ongoing.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of (E)-3-methylhept-3-ene-2,6-dione involves its interaction with various molecular targets. The compound’s double bond and ketone groups allow it to participate in nucleophilic and electrophilic reactions, affecting biological pathways and enzyme activities. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-methylheptane-2,6-dione: Lacks the double bond, resulting in different reactivity.
3-methylhept-2-ene-2,6-dione: The position of the double bond affects its chemical behavior.
3-methylhex-3-ene-2,6-dione: A shorter carbon chain alters its physical and chemical properties.
Uniqueness
(E)-3-methylhept-3-ene-2,6-dione is unique due to its specific structure, which combines a double bond with two ketone groups. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C8H12O2 |
|---|---|
Molekulargewicht |
140.18 g/mol |
IUPAC-Name |
(E)-3-methylhept-3-ene-2,6-dione |
InChI |
InChI=1S/C8H12O2/c1-6(8(3)10)4-5-7(2)9/h4H,5H2,1-3H3/b6-4+ |
InChI-Schlüssel |
LRQPBWGHPPMRQW-GQCTYLIASA-N |
Isomerische SMILES |
CC(=O)C/C=C(\C)/C(=O)C |
Kanonische SMILES |
CC(=O)CC=C(C)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S,3R,4S,8S,9R,10R,11S,12S)-3,9-Bis{[tert-butyl(dimethyl)silyl]oxy}-2,4,6,8,10,12-hexamethylhexadeca-5,13,15-triene-1,11-diol](/img/structure/B12578918.png)
![N-(2-Azabicyclo[2.2.1]heptan-6-yl)indolizine-6-carboxamide](/img/structure/B12578922.png)
![2,2'-Bis[(methylsulfanyl)methyl]-1,1'-biphenyl](/img/structure/B12578930.png)
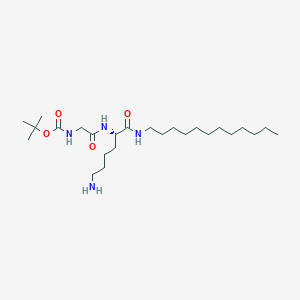
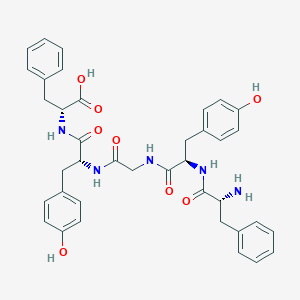
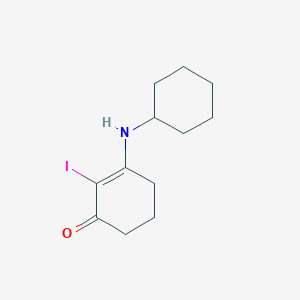

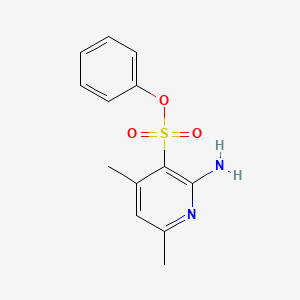
![2-chloro-4-fluoro-N-{[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B12578980.png)


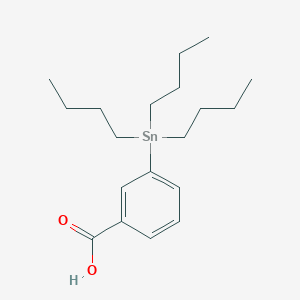
![(1R,4R,5S)-4-Fluoro-1,8,8-trimethyl-3-oxabicyclo[3.2.1]octan-2-one](/img/structure/B12579008.png)
